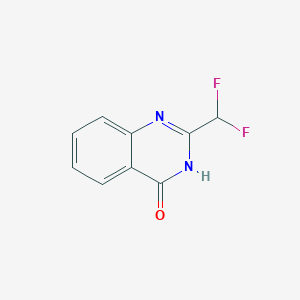

2-(Difluoromethyl)quinazolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, including 2-(difluoromethyl)quinazolin-4-ol, can be achieved through various methods. For instance, a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been proposed for the synthesis of quinazolin-4(1H)-ones .

Molecular Structure Analysis

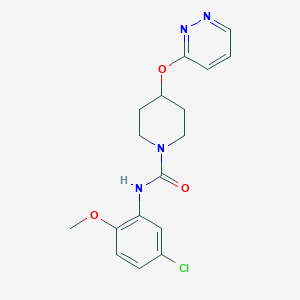

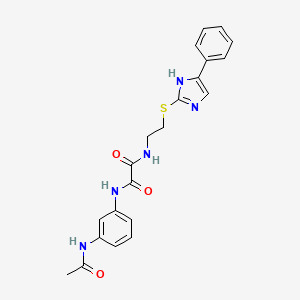

The molecular structure of this compound consists of a quinazolinone core with a difluoromethyl group attached to the 2-position. The presence of fluorine atoms imparts unique properties to this compound .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of quinazolinones. For example, it can undergo substitution reactions, cyclizations, and coupling reactions .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

- Synthesis Techniques : 2-(Difluoromethyl)quinazolin-4-ol derivatives can be synthesized through various methods. A domino protocol was established for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones, highlighting the versatility of this compound in chemical synthesis (Zhang et al., 2022).

- Anticancer Potential : Derivatives of quinazolin-4-ols have been explored for their anticancer properties. A compound, PVHD303, synthesized from a related structure, showed potent antiproliferative activity and inhibited tumor growth in a human colon cancer model (Suzuki et al., 2020).

- Antiviral Applications : Novel derivatives of quinazolin-4(3H)-ones have demonstrated significant antiviral activities against a range of viruses, including respiratory and biodefense viruses (Selvam et al., 2007).

Pharmacology and Drug Discovery

- DNA Polymerase III Inhibitors : Quinazolin-2-ylamino-quinazolin-4-ols, a class related to this compound, have been identified as novel inhibitors of DNA polymerase III in bacteria, suggesting their potential as antibacterial agents (Guiles et al., 2009).

- Anticonvulsant Activity : Certain quinazolin-4(3H)-one derivatives have shown promising anticonvulsant properties, which could lead to new treatments for epilepsy and related disorders (Georgey et al., 2008).

Materials Science

- Corrosion Inhibition : In the field of materials science, 2-(quinolin-2-yl)quinazolin-4(3H)-one, a structurally related compound, has been studied as a corrosion inhibitor for steel in acidic environments (Zhang et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-(difluoromethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGTXKFOYGDRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3007234.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)

![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)

![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)